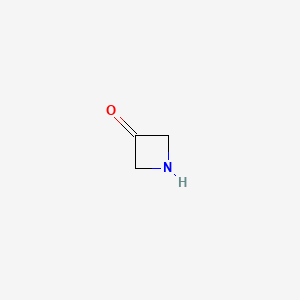

Azetidin-3-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRVSYXHPUYSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363971 | |

| Record name | Azetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54044-11-0 | |

| Record name | Azetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-one and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. As structural isomers of the well-known β-lactams (azetidin-2-ones), these four-membered nitrogen-containing heterocycles offer a unique combination of ring strain and functionality. This strained ring system makes them versatile intermediates for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of the this compound core.

Chemical Structure and Properties

This compound is a saturated four-membered heterocycle containing a nitrogen atom and a ketone functional group at the 3-position. The high ring strain of approximately 25.4 kcal/mol dictates much of its reactivity. The unprotected form is often handled as its more stable hydrochloride salt. For synthetic transformations, the nitrogen is commonly protected, with the tert-butoxycarbonyl (Boc) group being a frequent choice.

Caption: Chemical structure of the this compound ring.

The properties of this compound, its hydrochloride salt, and its N-Boc protected form are summarized below for easy comparison.

| Property | This compound | This compound Hydrochloride | 1-Boc-3-azetidinone |

| Molecular Formula | C₃H₅NO | C₃H₆ClNO | C₈H₁₃NO₃ |

| Molecular Weight | 71.08 g/mol | 107.54 g/mol | 171.19 g/mol |

| CAS Number | 54044-11-0 | 17557-84-5 | 398489-26-4 |

| Appearance | - | Colorless or white crystalline solid | White to off-white crystalline powder |

| Melting Point | - | 290-300 °C | 47-51 °C |

| Boiling Point | - | 139.7°C at 760 mmHg (Predicted) | 251.3±33.0 °C (Predicted) |

| IUPAC Name | This compound | This compound;hydrochloride | tert-butyl 3-oxoazetidine-1-carboxylate |

| SMILES | C1C(=O)CN1 | C1C(=O)CN1.Cl | C1C(=O)N(C1)C(=O)OC(C)(C)C |

| InChI | InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 |

| ¹H NMR (CDCl₃, δ) | - | - | 4.6 (s, 4H) |

| ¹³C NMR (CDCl₃, δ) | - | - | 28.2, 66.1, 81.1, 156.4, 203.0 |

| IR (C=O stretch) | ~1780 cm⁻¹ (strained ketone) | - | ~1785 cm⁻¹ (ketone), ~1700 cm⁻¹ (carbamate) |

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for the unprotected this compound is limited due to its instability.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be challenging. Common historical methods include the cyclization of α-amino-α′-diazo ketones, which can suffer from low yields and the use of hazardous reagents.[1] More modern approaches, such as gold-catalyzed oxidative cyclizations, offer more flexible and safer routes.[1]

A widely used and crucial intermediate is 1-Boc-3-azetidinone . It is typically synthesized by the oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetidine.

This protocol describes a common laboratory-scale synthesis of 1-Boc-3-azetidinone from 1-Boc-3-hydroxyazetidine.[2]

Materials:

-

1-Boc-3-hydroxyazetidine

-

Oxalyl chloride (or equivalent activating agent)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard workup reagents (water, brine, saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 15 minutes).

-

A solution of 1-Boc-3-hydroxyazetidine in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for approximately 30-60 minutes.

-

Triethylamine is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Boc-3-azetidinone.

-

The crude product can be purified by silica gel flash chromatography.

Caption: Workflow for the Swern oxidation of 1-Boc-3-hydroxyazetidine.

Reactivity and Biological Significance

The reactivity of azetidines is largely driven by their significant ring strain.[3] This makes them susceptible to ring-opening reactions under various conditions, including nucleophilic attack.[4][5] The ketone at the 3-position provides a handle for a wide range of chemical transformations, such as:

-

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.

-

Reductive Amination: The ketone can be converted to an amine, providing a route to 3-aminoazetidine derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of an exocyclic double bond at the 3-position, creating versatile intermediates for further functionalization, such as Michael additions.[6][7]

While the azetidin-2-one (β-lactam) ring is famous for its role in antibiotics like penicillins and cephalosporins, the this compound scaffold serves as a valuable building block for a different range of therapeutic agents.[8][9][10][11] Its rigid, three-dimensional structure is desirable for creating molecules that can fit into specific protein binding pockets.

Derivatives of this compound are key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, functionalized azetidines are found in molecules with applications as:

-

Anticancer agents

-

Antiviral compounds

-

Anti-inflammatory drugs

-

Central Nervous System (CNS) active agents[8]

The azetidine ring acts as a bioisostere for other cyclic structures and provides a means to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

The utility of the this compound core in drug development follows a logical progression from a simple building block to a complex, biologically active molecule.

Caption: Logical flow from core structure to drug candidate.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Azetidines | Ambeed [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

- 9. mdpi.com [mdpi.com]

- 10. bepls.com [bepls.com]

- 11. iipseries.org [iipseries.org]

Azetidin-3-one Hydrochloride: A Technical Guide for Researchers

Introduction

Azetidin-3-one hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its strained four-membered ring structure provides a unique conformational rigidity that is attractive for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound hydrochloride, with a focus on experimental protocols and its role as a versatile synthetic intermediate.

Chemical and Physical Properties

This compound hydrochloride is a stable, off-white to light yellow crystalline solid. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Reference |

| CAS Number | 17557-84-5 | [1] |

| Molecular Formula | C₃H₅NO·HCl | [1] |

| Molecular Weight | 107.54 g/mol | |

| Alternate Names | 3-Azetidinone hydrochloride | |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥96% | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process, typically involving the protection of the azetidine nitrogen, oxidation of a 3-hydroxyazetidine precursor, and subsequent deprotection and salt formation. A common route involves the use of a benzhydryl protecting group.

Experimental Protocol: Synthesis via 1-Benzhydrylthis compound

Step 1: Oxidation of 1-(diphenylmethyl)-3-hydroxyazetidine

A solution of 1-(diphenylmethyl)-3-hydroxyazetidine (1 equivalent) in dichloromethane is cooled to -78°C. To this, a solution of oxalyl chloride (1.1 equivalents) in dichloromethane is added dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO, 2.2 equivalents). The reaction mixture is stirred at -78°C for 1 hour. Triethylamine (5 equivalents) is then added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzhydrylthis compound.[2]

Step 2: Deprotection of 1-Benzhydrylthis compound

The 1-benzhydrylthis compound (1 equivalent) is dissolved in a suitable solvent such as methanol. A catalytic amount of palladium on carbon (10% w/w) is added. The mixture is then subjected to hydrogenation at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Formation of the Hydrochloride Salt

After the removal of the catalyst by filtration, a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) is added to the filtrate. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Reactivity and Synthetic Applications

This compound hydrochloride is a versatile intermediate for the synthesis of a wide array of substituted azetidines. The ketone functionality allows for various chemical transformations, while the secondary amine can be functionalized after deprotection or used in its protonated form for specific reactions.

N-Boc Protection

The secondary amine of this compound hydrochloride is often protected with a tert-butyloxycarbonyl (Boc) group to facilitate further modifications of the ketone.

To a solution of this compound hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (2.2 equivalents) is added at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-Boc-azetidin-3-one.

Reductive Amination

The ketone group of N-Boc-azetidin-3-one is a key functional handle for introducing diversity. Reductive amination is a widely used method to synthesize 3-aminoazetidine derivatives.

To a solution of N-Boc-azetidin-3-one (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a solvent like dichloroethane, sodium triacetoxyborohydride (1.5 equivalents) is added in portions. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Role in Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" structure in drug discovery.[3] Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties, such as metabolic stability and solubility. This compound hydrochloride serves as a crucial starting material for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. The conformational constraint imposed by the four-membered ring can lead to higher binding affinities and selectivities for their biological targets.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound hydrochloride.

References

Spectroscopic data for Azetidin-3-one characterization (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Azetidin-3-one, a pivotal heterocyclic scaffold in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound. Due to the rapid exchange of the N-H proton, its signal may appear as a broad singlet and its coupling to adjacent protons may not be observed. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2, H4 | 4.01 | s | - |

| NH | Variable | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (C3) | ~205 - 220 |

| CH₂ (C2, C4) | ~40 - 65 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a strong carbonyl stretch and N-H bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| N-H stretch | 3400 - 3200 | Medium, broad | Amine N-H stretching vibration |

| C-H stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching |

| C=O stretch | ~1780 | Strong | Carbonyl stretch in a four-membered ring |

| N-H bend | 1650 - 1580 | Medium | Amine N-H bending vibration |

The high wavenumber of the carbonyl stretch is characteristic of a ketone within a strained four-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The exact mass of this compound is 71.0371 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 71 | Molecular Ion |

The fragmentation pattern of this compound will be influenced by the stability of the resulting fragments. Common fragmentation pathways for cyclic ketones can involve alpha-cleavage and ring-opening reactions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Acquisition:

-

Use the same prepared sample as for the ¹H NMR experiment.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Thin Film):

-

If the sample is a solid, it can be analyzed as a KBr pellet or as a thin film. For a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

Acquisition:

-

Obtain a background spectrum of the empty IR spectrometer.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

-

Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).

-

The instrument will detect the ions and generate a mass spectrum showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Azetidine Ring: A Comprehensive Technical Guide to its Biological Significance and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and a fascinating entity in the natural world.[1][2][3][4] Its unique combination of ring strain, conformational rigidity, and metabolic stability makes it a valuable component in the design of novel therapeutics.[1][4][5] This technical guide provides an in-depth exploration of the biological significance and natural occurrence of the azetidine ring, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Natural Occurrence of Azetidine-Containing Compounds

While less common than their five- and six-membered counterparts, a variety of natural products feature the azetidine ring, often exhibiting significant biological activity.[6][7] These compounds are found across different kingdoms of life, from plants and bacteria to marine invertebrates.

Azetidine-2-carboxylic Acid: The Proline Mimic

Perhaps the most well-known azetidine-containing natural product is azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid.[6][8][9] Aze is a structural analog of proline, differing only in its four-membered ring structure compared to proline's five-membered ring.[9] This structural mimicry allows Aze to be mistakenly incorporated into proteins in place of proline, leading to the production of abnormal proteins with impaired biological function, which can be toxic and teratogenic.[8][10][11]

Natural Sources: Azetidine-2-carboxylic acid is found in a variety of plant species, including:

-

Lily of the Valley (Convallaria majalis) : Found in the rhizomes and fresh foliage.[9][12]

-

Solomon's Seal (Polygonatum sp.) : Present in the rhizomes.[9][13][14]

-

Beets (Beta vulgaris) : Detected in table beets, garden beets, and sugar beets.[8][9][15]

-

Fabaceae (Bean) family : Found in numerous plants within this family.[9]

Mugineic Acids: Phytosiderophores in Iron Acquisition

Graminaceous plants (grasses) have evolved a sophisticated strategy to acquire iron from the soil, particularly in iron-deficient conditions. They synthesize and secrete a class of metal-chelating compounds known as mugineic acid family phytosiderophores (MAs).[16][17][18] These molecules, which contain an azetidine-2-carboxylic acid moiety, bind to iron(III) in the rhizosphere, and the resulting complex is then taken up by the plant's roots.[17][18] The biosynthesis of mugineic acids is intricately linked to the methionine cycle.[16][19]

Penaeidins: Antimicrobial Peptides from Shrimp

Penaeidins are a family of antimicrobial peptides (AMPs) isolated from shrimp that play a crucial role in their innate immune system.[20][21][22] These peptides are unique in that they consist of two distinct domains: an N-terminal proline-rich domain and a C-terminal cysteine-rich domain.[20][23][24] While the azetidine ring is not a direct component of the peptide backbone, the proline-rich domain's structure and function are relevant to the study of cyclic amino acids and their influence on peptide conformation and activity. The study of penaeidins provides insights into how nature utilizes specific structural motifs to achieve potent and diverse antimicrobial action.[20][22]

Biological Significance and Pharmacological Activity

The constrained four-membered ring of azetidine imparts unique physicochemical properties that are highly attractive for drug design.[1][3][25] The ring's rigidity can lead to higher binding affinity for biological targets by reducing the entropic penalty of binding.[3] Furthermore, the azetidine moiety can improve metabolic stability and pharmacokinetic profiles of drug candidates.[25]

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial Activity : Many synthetic azetidinone (β-lactam) derivatives are potent antibacterial agents.[26][27][28][29]

-

Anticancer Activity : Novel azetidine derivatives have shown promise as anticancer agents, with some acting as inhibitors of the STAT3 signaling pathway.[4][30]

-

Antidepressant and CNS Activity : Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[4][31]

-

GABA Uptake Inhibition : Certain azetidine derivatives act as inhibitors of GABA uptake, suggesting potential applications in neurological disorders.[32]

-

Other Activities : Azetidine derivatives have also been reported to possess anti-inflammatory, anticonvulsant, antimalarial, and antiviral properties, among others.[4][27]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of azetidine-containing compounds.

Table 1: Antimicrobial Activity of Synthetic Azetidine-4-one Derivatives

| Compound | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |

| M7 | Staphylococcus aureus | 0.01 | 22 | [33][34] |

| M7 | Escherichia coli | 0.01 | 25 | [33][34] |

| M8 | Escherichia coli | 0.01 | 25 | [33][34] |

| Ampicillin (Control) | Staphylococcus aureus | - | - | [33][34] |

| Ampicillin (Control) | Escherichia coli | - | - | [33][34] |

Table 2: GABA Uptake Inhibition by Azetidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 | [32] |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 | [32] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [32] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [32] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [32] |

Table 3: Azetidine-2-carboxylic Acid Content in Polygonatum Species

| Species | Mean ACA Content (mg/g) | Standard Deviation | Reference |

| Polygonatum sibiricum | 5.39 | 1.67 | [14] |

| Polygonatum odoratum | 9.23 | 3.67 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of azetidine-containing compounds.

Determination of Azetidine-2-carboxylic Acid by HPLC

This protocol describes the separation and determination of azetidine-2-carboxylic acid in plant extracts using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.[12]

Materials:

-

Cation exchange resin column (30 cm x 0.4 cm i.d.)

-

Mobile Phase A: 1.96% (w/v) sodium citrate solution, pH 3.10 ± 0.02

-

Mobile Phase B: 2.1% (w/v) sodium nitrate solution, pH 9.60 ± 0.02

-

Plant extract (e.g., from lily of the valley)

Procedure:

-

Sample Preparation: Prepare an aqueous extract of the plant material.

-

Chromatographic Conditions:

-

Flow rate: 0.4 mL/min

-

Gradient elution

-

Column temperature: 65 °C

-

-

Post-Column Derivatization: Implement a suitable post-column derivatization method for fluorescence detection.

-

Detection:

-

Excitation wavelength (λex): 338 nm

-

Emission wavelength (λem): 425 nm

-

-

Data Analysis: The retention time for azetidine-2-carboxylic acid is approximately 5.86 minutes under these conditions.[12] Quantify the compound by comparing the peak area to a standard curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of novel azetidine compounds against various bacterial strains.[30][33][34]

Materials:

-

Petri plates

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Once solidified, inoculate the agar surface uniformly with the test bacterial strain.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound and Control Application:

-

Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.

-

Add the solvent alone to one well as a negative control.

-

Add a standard antibiotic solution to another well as a positive control.

-

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[30]

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation, and thus the cytotoxic potential of a compound.[30]

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

Azetidine compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells to determine the cytotoxic effect of the compounds.

Signaling Pathways and Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Biosynthesis of Mugineic Acid

The biosynthesis of mugineic acid, a phytosiderophore containing an azetidine ring, is a critical pathway for iron uptake in grasses.[16][19][35]

Caption: Biosynthesis pathway of Mugineic Acid from S-Adenosyl-L-methionine.

Experimental Workflow for Antimicrobial Susceptibility Testing

The agar well diffusion assay is a standard method for evaluating the antimicrobial properties of chemical compounds.[30]

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Logical Relationship in Drug Discovery

The azetidine ring serves as a valuable scaffold in drug discovery due to its unique properties that can enhance the pharmacological profile of a molecule.[2][3][4]

Caption: The role of the azetidine ring's properties in drug discovery.

Conclusion

The azetidine ring, once considered a synthetic curiosity, is now recognized for its significant presence in nature and its immense potential in drug development. Its unique structural and chemical properties provide a powerful tool for medicinal chemists to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The continued exploration of naturally occurring azetidine compounds and the synthesis of novel derivatives will undoubtedly lead to new discoveries and advancements in medicine and biological sciences. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Azetidine-2-carboxylic acid | TargetMol [targetmol.com]

- 12. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 18. Mugineic-acid 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 19. Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diversity in penaeidin antimicrobial peptide form and function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Penaeidins, a family of antimicrobial peptides from penaeid shrimp (Crustacea, Decapoda) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Diversity in penaeidin antimicrobial peptide form and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solution structure of the recombinant penaeidin-3, a shrimp antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]

- 27. researchgate.net [researchgate.net]

- 28. ijbpas.com [ijbpas.com]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ajchem-a.com [ajchem-a.com]

- 34. ajchem-a.com [ajchem-a.com]

- 35. researchgate.net [researchgate.net]

Technical Guide: ¹H NMR Spectral Analysis of 1-Boc-azetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the pivotal building block, 1-Boc-azetidin-3-one. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its spectral characteristics, the experimental procedures for data acquisition, and a relevant synthetic workflow.

¹H NMR Spectral Data of 1-Boc-azetidin-3-one

The ¹H NMR spectrum of 1-Boc-azetidin-3-one is characterized by two main signals corresponding to the protons of the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the ring strain of the four-membered azetidine core.

Below is a summary of the ¹H NMR spectral data compiled from various sources. The data has been consistently reported in deuterated chloroform (CDCl₃) and is presented for easy reference and comparison.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc group) | 1.45 | Singlet | 9H |

| -CH₂- (Azetidine ring) | 4.68 | Singlet | 4H |

Note: The simplicity of the spectrum, showing two singlets, is a key identifier for this molecule. The four protons on the azetidine ring are chemically equivalent due to rapid conformational averaging and the symmetry of the molecule, resulting in a single peak.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for obtaining the ¹H NMR spectrum of 1-Boc-azetidin-3-one. This protocol is based on standard practices for small molecule NMR analysis.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Boc-azetidin-3-one into a clean, dry vial.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the mixture to ensure the complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

2. NMR Instrument Parameters:

-

Spectrometer: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for acquiring a high-resolution spectrum.

-

Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Acquisition Time: An acquisition time of 3-4 seconds.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integration: Integrate the signals to determine the relative number of protons.

Synthetic Workflow: Preparation of 1-Boc-azetidin-3-one

1-Boc-azetidin-3-one is a key intermediate in the synthesis of various pharmaceutical compounds. A common and efficient method for its preparation involves the protection of 3-hydroxyazetidine followed by oxidation of the secondary alcohol to a ketone. The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway for 1-Boc-azetidin-3-one.

This two-step sequence is a widely used and reliable method for the synthesis of 1-Boc-azetidin-3-one, providing good yields and high purity of the final product. The choice of oxidizing agent in the second step can be varied, with Dess-Martin periodinane being a common choice for its mild reaction conditions.

An In-depth Technical Guide to the Physicochemical Properties of N-substituted Azetidin-3-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-substituted azetidin-3-ones, a class of compounds of growing interest in medicinal chemistry. Due to the limited availability of centralized experimental data for this specific scaffold, this guide focuses on the fundamental principles governing their properties, methods for their determination, and the influence of various N-substituents. The information presented herein is intended to support drug discovery and development efforts by providing a foundational understanding of the structure-property relationships within this compound class.

Introduction to Azetidin-3-ones

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention as a versatile building block in medicinal chemistry.[1] Its constrained, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability and binding affinity. While the azetidin-2-one (β-lactam) core is renowned for its role in antibiotics, the isomeric N-substituted azetidin-3-ones offer a distinct chemical space for the development of novel therapeutics.[1] Understanding the physicochemical properties of these molecules is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Core Physicochemical Properties

The key physicochemical properties that dictate the drug-like potential of N-substituted azetidin-3-ones are lipophilicity (LogP), acidity/basicity (pKa), aqueous solubility, and melting point. These properties are intrinsically linked to the nature of the substituent on the azetidine nitrogen.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Table 1: Predicted and Known Lipophilicity of Azetidine Scaffolds

| Compound | N-Substituent | LogP | Data Type |

| Azetidin-3-one | -H | -0.6 | Calculated (XLogP3-AA)[2] |

| N-acetyl-azetidin-3-one | -COCH₃ | (likely < 0) | Predicted |

| N-benzoyl-azetidin-3-one | -COPh | (likely > 1) | Predicted |

| N-benzenesulfonyl-azetidin-3-one | -SO₂Ph | (likely > 1) | Predicted |

Note: Predicted values are based on the general contribution of the substituents to lipophilicity.

Acidity/Basicity (pKa)

The pKa value reflects the ionization state of a molecule at a given pH. The azetidine nitrogen in N-substituted azetidin-3-ones is a basic center. The basicity of this nitrogen is significantly influenced by the electronic nature of the N-substituent. The conjugate acid of the parent azetidine has a pKa of 11.29. However, the presence of an adjacent carbonyl group in this compound and electron-withdrawing N-substituents will substantially decrease the basicity of the nitrogen atom.

Table 2: Expected pKa Ranges for N-Substituted Azetidin-3-ones

| N-Substituent Type | Example | Expected pKa Range (of conjugate acid) |

| Alkyl | -CH₃ | 7 - 9 |

| Acyl | -COCH₃ | 1 - 3 |

| Sulfonyl | -SO₂CH₃ | < 1 |

| Aryl | -Ph | 3 - 5 |

Note: These are estimated ranges based on the electronic effects of the substituents.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of N-substituted azetidin-3-ones is a function of both their lipophilicity and their crystal lattice energy (related to the melting point). Generally, increased lipophilicity and a higher melting point correlate with lower aqueous solubility. The introduction of polar functional groups on the N-substituent can enhance solubility.

Melting Point

The melting point of a solid is an indicator of the strength of its crystal lattice. For N-substituted azetidin-3-ones, the melting point will be influenced by the substituent's size, shape, and ability to participate in intermolecular interactions such as hydrogen bonding and van der Waals forces. While a comprehensive list is not available, individual synthesized compounds in the literature report specific melting points. For example, some N-substituted-3-chloro-2-azetidinones have reported melting points in the range of 155-278 °C, though these are azetidin-2-one isomers.[3]

Experimental Protocols for Physicochemical Property Determination

The following are detailed, standard methodologies for the experimental determination of the core physicochemical properties of N-substituted azetidin-3-ones.

Determination of LogP (Shake-Flask Method)

This protocol describes the traditional shake-flask method for LogP determination.

Materials:

-

N-substituted this compound test compound

-

n-Octanol (pre-saturated with water)

-

Water (or phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the layers to separate completely.

-

Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in either the pre-saturated water or n-octanol to create a stock solution of known concentration.

-

Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each). Add a small, accurately measured volume of the stock solution.

-

Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the two layers.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of pKa by potentiometric titration.[4][5][6]

Materials:

-

N-substituted this compound test compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potassium chloride (for maintaining constant ionic strength)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Titration vessel

Procedure:

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of CO₂-free deionized water. Add a small amount of potassium chloride to maintain a constant ionic strength.

-

Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: If the compound is a base, titrate with the standardized hydrochloric acid solution. Add the titrant in small, precise increments from the burette.

-

Data Collection: After each addition of titrant, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa of the conjugate acid is the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol details the equilibrium solubility determination using the shake-flask method.[7][8][9][10][11]

Materials:

-

N-substituted this compound test compound (solid)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Mechanical shaker or rotator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

-

Sample Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a portion of the supernatant and filter it through a syringe filter to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method.

-

Solubility Value: The determined concentration represents the thermodynamic solubility of the compound in the specified buffer at that temperature.

Visualizations

Influence of N-Substituents on Physicochemical Properties

Caption: Logical relationships between N-substituents and key physicochemical properties.

General Experimental Workflow for Physicochemical Characterization

Caption: A typical experimental workflow for the synthesis and characterization of N-substituted azetidin-3-ones.

Conclusion

While a comprehensive database of the physicochemical properties of N-substituted azetidin-3-ones is yet to be established, this guide provides the fundamental knowledge and experimental frameworks necessary for researchers in the field. A systematic approach to determining LogP, pKa, solubility, and melting point, as outlined here, will enable a more thorough understanding of the structure-property relationships within this promising class of compounds. Such data is crucial for the rational design and development of new therapeutic agents based on the this compound scaffold.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. tandfonline.com [tandfonline.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Dawn of the B-Lactam Era: A Technical History of Azetidinone Compounds

A comprehensive guide for researchers, scientists, and drug development professionals on the history, discovery, and foundational experimental methodologies of azetidinone-containing compounds.

The discovery and development of azetidinone compounds, the core structural motif of β-lactam antibiotics, represents a watershed moment in medicinal chemistry and the fight against infectious diseases. This technical guide provides an in-depth exploration of the key historical milestones, the scientific pioneers who illuminated the path, and the seminal experimental work that established this class of molecules as a cornerstone of modern medicine.

The Serendipitous Discovery of Penicillin and the Unveiling of the Azetidinone Ring

The story of azetidinone antibiotics begins with a now-famous instance of scientific serendipity. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London observed the antibacterial properties of a mold, Penicillium notatum, that had contaminated a culture of Staphylococcus bacteria.[1][2] Fleming noted that the mold secreted a substance, which he named penicillin, that inhibited the growth of the bacteria.[1] While Fleming recognized its therapeutic potential, the isolation and purification of this unstable molecule proved to be a formidable challenge.

It was not until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully devised methods for the large-scale production and purification of penicillin, transforming it from a laboratory curiosity into a life-saving drug, particularly during World War II.[1]

A pivotal moment in the understanding of penicillin's unique biological activity was the elucidation of its chemical structure. The presence of the highly strained four-membered β-lactam (azetidin-2-one) ring was a subject of considerable debate among chemists. In 1945, through the pioneering work of Dorothy Hodgkin and her colleagues using X-ray crystallography, the definitive structure of penicillin was established, confirming the presence of the azetidinone ring fused to a thiazolidine ring.[2][3][4][5] This discovery was crucial for understanding its mechanism of action and for the future development of semi-synthetic penicillins.

Mechanism of Action: Targeting the Bacterial Cell Wall

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[6] This layer is essential for maintaining the structural integrity of the bacterium, particularly in Gram-positive bacteria. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

Azetidinone compounds are structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This molecular mimicry allows them to bind to the active site of PBPs, leading to the acylation and subsequent irreversible inactivation of the enzyme. The inhibition of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.

Caption: Mechanism of action of β-lactam antibiotics.

The Rise of Resistance and the Dawn of β-Lactamase Inhibitors

The widespread use of penicillin inevitably led to the emergence of resistant bacterial strains. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

This challenge spurred the development of two key strategies: the creation of new β-lactam antibiotics resistant to hydrolysis and the discovery of compounds that could inhibit β-lactamases. A significant breakthrough came with the discovery of clavulanic acid, isolated from Streptomyces clavuligerus. Clavulanic acid itself has weak antibacterial activity but is a potent inhibitor of many clinically important β-lactamases. It acts as a "suicide inhibitor," irreversibly binding to and inactivating the β-lactamase enzyme, thereby protecting co-administered β-lactam antibiotics from degradation. This led to the development of successful combination therapies such as amoxicillin/clavulanic acid. Other important β-lactamase inhibitors that followed include sulbactam and tazobactam.

Caption: Mechanism of β-lactamase resistance and the action of inhibitors.

Broadening the Spectrum: The Discovery of Other Azetidinone Classes

The foundational knowledge gained from penicillin spurred the search for other naturally occurring and semi-synthetic azetidinone compounds with improved properties, such as a broader spectrum of activity and enhanced stability against β-lactamases.

Cephalosporins

In the 1940s, Giuseppe Brotzu isolated Cephalosporium acremonium from a sewage outfall in Sardinia and observed its antibiotic properties. This led to the discovery of cephalosporin C, which features a dihydrothiazine ring fused to the azetidinone core. Cephalosporins generally exhibit a broader spectrum of activity than the early penicillins and have been extensively modified to create multiple "generations" of antibiotics with varying activity against Gram-positive and Gram-negative bacteria.

Carbapenems

A major advancement in β-lactam chemistry was the discovery of thienamycin, isolated from Streptomyces cattleya. Thienamycin, the first identified carbapenem, possesses an exceptionally broad spectrum of antibacterial activity and is highly resistant to most β-lactamases.[7] Its inherent instability led to the development of more stable derivatives, such as imipenem.[8]

Monobactams

In contrast to the fused ring systems of penicillins, cephalosporins, and carbapenems, monobactams are monocyclic azetidinone compounds. The first of this class, nocardicin A, was isolated from Nocardia uniformis.[9][10] While nocardicin A has modest activity, it paved the way for the discovery and development of other monobactams, such as aztreonam, which has potent activity specifically against Gram-negative bacteria.[6]

Quantitative Data on Early Azetidinone Compounds

The following tables summarize the in vitro activity of key early azetidinone compounds. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Early β-Lactam Antibiotics

| Compound | Organism | MIC (µg/mL) | Reference |

| Penicillin G | Staphylococcus aureus | <0.031 - 256 | [11][12] |

| Cephalosporin C | Staphylococcus aureus | 25 - >100 | |

| Cephalosporin C | Escherichia coli | 25 - 100 | |

| Thienamycin | Staphylococcus aureus | ≤0.031 | [11] |

| Thienamycin | Escherichia coli | ≤0.25 | [7] |

| Thienamycin | Pseudomonas aeruginosa | ≤1 | [7] |

| Imipenem | Staphylococcus aureus | High activity | [8] |

| Imipenem | Pseudomonas aeruginosa | <8 | [8] |

| Nocardicin A | Pseudomonas aeruginosa | ~2x more active than carbenicillin | [9] |

| Nocardicin A | Proteus mirabilis | 3.13 - 12.5 | [9] |

| Aztreonam | Escherichia coli | 0.12 (MIC₉₀) | [13] |

| Aztreonam | Pseudomonas aeruginosa | 32 (MIC₉₀) | [13][14] |

Table 2: Inhibitory Activity of Early β-Lactamase Inhibitors

| Inhibitor | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Clavulanic Acid | TEM-1 | 0.08 | ||

| Clavulanic Acid | SHV-1 | >0.08 | ||

| Sulbactam | TEM-1 | <1 | ||

| Tazobactam | TEM-1 | <1 |

Foundational Experimental Protocols

The discovery and development of azetidinone compounds were underpinned by key experimental techniques. Below are detailed methodologies for some of these foundational experiments.

Synthesis of a 2-Azetidinone via Staudinger Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis.

Objective: To synthesize a 1,4-diaryl-3-chloro-2-azetidinone.

Materials:

-

Appropriate substituted aniline and benzaldehyde to form the imine (Schiff base)

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., 1,4-dioxane or dichloromethane)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Imine Synthesis: a. Dissolve equimolar amounts of the substituted aniline and benzaldehyde in a suitable solvent such as ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours. d. Cool the reaction mixture to room temperature and then in an ice bath to precipitate the imine. e. Filter the solid, wash with cold ethanol, and dry.

-

Azetidinone Synthesis (Staudinger Cycloaddition): a. In a round-bottom flask, dissolve the synthesized imine (1 equivalent) and triethylamine (2 equivalents) in anhydrous 1,4-dioxane. b. Cool the stirred solution in an ice bath. c. Slowly add chloroacetyl chloride (2 equivalents) dropwise to the cooled solution over 20-30 minutes. d. After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-5 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Once the reaction is complete, pour the mixture into ice-cold water. g. The precipitated solid is filtered, washed with water, and dried. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-azetidinone.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to a specific antibiotic.

Objective: To determine the MIC of an azetidinone compound against a bacterial strain.

Materials:

-

96-well microtiter plate

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Stock solution of the azetidinone compound of known concentration

-

Sterile multichannel pipette and tips

-

Incubator

-

Spectrophotometer (for inoculum standardization)

Procedure:

-

Inoculum Preparation: a. From an overnight culture, inoculate fresh broth and incubate until it reaches the logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of the Antibiotic: a. Add 100 µL of sterile broth to all wells of the microtiter plate. b. Add 100 µL of the antibiotic stock solution to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation and Reading: a. Cover the plate and incubate at 35-37°C for 16-20 hours. b. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Caption: A generalized experimental workflow for the discovery and development of azetidinone antibiotics.

Conclusion

The discovery of azetidinone compounds, initiated by Fleming's observation and brought to fruition by the work of countless chemists, microbiologists, and clinicians, fundamentally changed the landscape of medicine. The journey from the initial isolation of penicillin to the rational design of sophisticated β-lactam antibiotics and inhibitors is a testament to the power of scientific inquiry. This technical guide serves as a primer on the foundational discoveries and methodologies that continue to inspire the development of new antibacterial agents in the ongoing battle against infectious diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. reddit.com [reddit.com]

- 3. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 4. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 5. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 6. Monobactam - Wikipedia [en.wikipedia.org]

- 7. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of a new stabilized thienamycin, N-formimidoyl thienamycin, in comparison with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

Azetidin-3-one: A Non-Natural Structural Isomer of β-Lactams - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam (azetidin-2-one) core of penicillin and cephalosporin antibiotics. However, the structural isomer, azetidin-3-one, where the carbonyl group is shifted to the 3-position, represents a less explored yet potentially valuable pharmacophore. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and nascent biological evaluation in contrast to its well-established β-lactam counterpart. This document aims to serve as a resource for researchers in drug discovery, highlighting the potential of this compound as a versatile building block for novel therapeutics.

Introduction: The Azetidinone Isomers

Azetidinones are four-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. Depending on the position of the carbonyl group, they can exist as azetidin-2-one or this compound.[1]

-

Azetidin-2-one (β-Lactam): This isomer is a cyclic amide. The endocyclic amide bond is highly strained, contributing to its reactivity as an acylating agent.[1] This reactivity is the cornerstone of the antibacterial activity of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[2] The chemistry and pharmacology of β-lactams have been extensively studied for decades.

-

This compound: This non-natural isomer is a cyclic β-amino ketone. The carbonyl group is not part of an amide linkage, which significantly alters its electronic properties and chemical reactivity compared to β-lactams. Azetidin-3-ones are not found in nature and have been a subject of synthetic interest as versatile intermediates for the preparation of other functionalized azetidines.[3] Their potential as bioactive molecules in their own right is an emerging area of research.

This guide will focus on the synthesis, properties, and potential applications of this compound, providing a comparative perspective with the well-known β-lactams.

Synthesis of this compound Scaffolds

The synthesis of the this compound core has been approached through several strategies, distinct from the Staudinger cycloaddition commonly used for β-lactams.

Gold-Catalyzed Oxidative Cyclization of N-propargylsulfonamides

A flexible and stereoselective method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[3] This method avoids the use of toxic and potentially explosive diazo compounds.[3]

Experimental Protocol: Gold-Catalyzed Oxidative Cyclization [3]

-

Preparation of the N-propargylsulfonamide: The starting chiral N-propargylsulfonamide is prepared from the corresponding chiral sulfinamide.

-

Oxidative Cyclization: To a solution of the N-propargylsulfonamide in a suitable solvent (e.g., DCE), a gold catalyst (e.g., BrettPhosAuNTf2) and an N-oxide oxidant are added.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with an acidic solution (e.g., 1N HCl) and extracted with an organic solvent (e.g., DCM). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Other Synthetic Approaches

Other notable methods for the synthesis of azetidin-3-ones include:

-

Acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones. [3]

-

4-exo-tet cyclizations of α-amino ketones. [3]

The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Physicochemical Properties: A Comparative Overview

The shift of the carbonyl group from the 2- to the 3-position results in significant differences in the physicochemical properties of the two isomers.

| Property | Azetidin-2-one (β-Lactam) | This compound |

| Functional Group | Cyclic Amide | Cyclic β-Amino Ketone |

| Molecular Formula | C₃H₅NO | C₃H₅NO |

| Molecular Weight | 71.08 g/mol [4] | 71.08 g/mol |

| Reactivity | Prone to nucleophilic attack at the carbonyl carbon (acylation). Ring-opening is a key feature of its biological activity.[1] | The ketone is susceptible to nucleophilic addition. The ring can be opened under certain conditions.[5] |

| Hydrogen Bonding | Amide N-H is a hydrogen bond donor; carbonyl oxygen is an acceptor. | Amine N-H is a hydrogen bond donor; ketone oxygen is an acceptor. |

| Ring Strain | High, contributing to the high reactivity of the amide bond.[1] | High, though the electronic effects differ from β-lactams. |

| Spectroscopic Data (IR) | Strained amide C=O stretch typically appears at a high frequency (1735-1765 cm⁻¹).[1] | Ketone C=O stretch is expected in the typical ketone region, but may be influenced by the ring strain. |

Table 1: Comparative Physicochemical Properties of Azetidinone Isomers.

Biological Activity and Therapeutic Potential

While the biological activities of β-lactams are well-documented, the exploration of this compound's pharmacological profile is still in its early stages.

Azetidin-2-ones (β-Lactams): A Rich Pharmacological History

The β-lactam ring is a cornerstone of antibacterial therapy. Beyond this, various derivatives have been investigated for a range of other biological activities.

| Biological Activity | Examples of Azetidin-2-one Derivatives and Findings |

| Antibacterial | Penicillins, cephalosporins, carbapenems, and monobactams are potent inhibitors of bacterial cell wall synthesis.[2] |

| Anticancer | Novel bis-azetidinones have shown potent anticancer activity against HeLa, MDA-MB-231, and ACHN cell lines, with IC50 values in the sub-micromolar range.[6] 3-amino-2-azetidinone derivatives have been synthesized as combretastatin A4 analogues and showed potent anti-proliferative activity against colon cancer cells.[7] |

| Antimicrobial/Antifungal | Various substituted azetidin-2-ones have demonstrated broad-spectrum antimicrobial and antifungal activities.[8] |

| Enzyme Inhibition | Azetidin-2-one derivatives have been evaluated as inhibitors of serine proteases such as thrombin.[8] |

Table 2: Biological Activities of Azetidin-2-one Derivatives.

This compound: An Unexplored Frontier

There is a significant lack of published data on the biological activities of simple this compound derivatives. Their structural similarity to other bioactive small molecules suggests potential for a range of activities, but this remains largely speculative without direct experimental evidence. The azetidine scaffold itself is known to be present in molecules with anticancer, antibacterial, and other therapeutic properties.[5] The introduction of a ketone at the 3-position offers a handle for further functionalization and may impart unique biological properties.

Signaling Pathways and Mechanisms of Action

Established Mechanism of β-Lactams

The mechanism of action of β-lactam antibiotics is well-established and serves as a benchmark for understanding the potential of related scaffolds.

Prospective Signaling Pathways for this compound

Given the nascent stage of research into the biological effects of azetidin-3-ones, no specific signaling pathways have been definitively associated with this scaffold. However, based on its structural features as a cyclic β-amino ketone, several avenues for investigation can be proposed. The presence of a ketone and a secondary amine in a strained ring system could allow for interactions with various enzymatic targets through hydrogen bonding, and potentially covalent interactions.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion and Future Perspectives

This compound represents a relatively underexplored area of chemical space with significant potential for the development of novel therapeutic agents. While its structural isomer, the β-lactam, has been a cornerstone of antibiotic therapy for nearly a century, the unique chemical properties of this compound may unlock different biological activities. The synthetic methodologies for accessing this scaffold are becoming increasingly sophisticated, enabling the generation of diverse libraries for biological screening.

Future research should focus on:

-

Systematic Biological Evaluation: Screening of diverse this compound libraries against a wide range of biological targets, including kinases, proteases, and GPCRs.

-

Direct Comparative Studies: Synthesis and parallel biological testing of this compound and azetidin-2-one derivatives with identical substitution patterns to directly probe the influence of the carbonyl position on activity.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by any identified bioactive this compound derivatives.

By moving beyond the shadow of its famous isomer, this compound may emerge as a valuable scaffold for the next generation of small molecule therapeutics.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Azetidinone | C3H5NO | CID 136721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. iipseries.org [iipseries.org]

Theoretical Calculations of Azetidin-3-one Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations of the molecular orbitals of azetidin-3-one, a strained heterocyclic ketone of significant interest in medicinal chemistry and drug development. Understanding the electronic structure and frontier molecular orbitals (FMOs) of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This document summarizes the key quantitative data derived from a representative computational study, outlines the methodology for such calculations, and visualizes the underlying theoretical concepts.